3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one
Description
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-5-methyl-4-phenyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-21(19-10-6-3-7-11-19)25(22(26)23-17)20-12-14-24(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVAFCPNRHAADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N1)C2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one, a compound with the molecular formula C22H25N3O, has garnered attention in recent years for its potential biological activities. This article reviews its biological activity, focusing on its inhibitory effects on key enzymes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its imidazole core, which is known for various biological activities. Its structure includes:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Piperidine moiety : Contributing to its pharmacological properties.
- Benzyl group : Enhancing lipophilicity and potentially affecting bioavailability.
Enzyme Inhibition
Research has highlighted the compound's inhibitory activity against several important enzymes:
-
Monoamine Oxidase (MAO) :
- The compound exhibits selective inhibition of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibitors of these enzymes are significant in treating depression and neurodegenerative disorders.
- A study reported that derivatives of similar compounds showed IC50 values for MAO-A inhibition ranging from 1.38 to 2.48 µM, indicating potent activity against this target .
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) :
Anticancer Potential
The compound has been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in specific cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve interaction with cellular pathways that regulate cell survival and proliferation .
Neuroprotective Effects
Given its activity on cholinesterases and monoamine oxidases, the compound may possess neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where maintaining acetylcholine levels is crucial for cognitive function .
Study 1: MAO Inhibition
In a comparative study of various derivatives related to this compound, several compounds were synthesized and tested for their inhibitory effects on MAO-A and MAO-B. The findings suggested that specific substitutions on the benzyl ring significantly influenced inhibitory potency, with some compounds achieving over 70% inhibition at 100 µM .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of related piperidine derivatives demonstrated that certain compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that structural modifications could enhance biological activity, thereby guiding future drug design efforts in oncology .
Summary of Findings
| Biological Activity | Target | IC50 Values/Effect |
|---|---|---|
| MAO-A Inhibition | Monoamine Oxidase | 1.38 - 2.48 µM |
| BChE Inhibition | Butyrylcholinesterase | 55% inhibition at 100 µM |
| Anticancer Activity | FaDu Cells | Induces apoptosis |
| Neuroprotection | AChE/BChE | Potentially beneficial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest analogs share the benzyl-piperidine-imidazolone scaffold but differ in substituents, which critically modulate biological activity and physicochemical properties. Key comparisons include:
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Potential Applications: The compound’s framework aligns with antimicrobial imidazolones (e.g., 1-benzoyl pyrazole derivatives in ) and kinase inhibitors (e.g., EP 1 926 722 B1 ).
Data Tables
Table 1: Elemental Analysis Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(1-benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one?
- Methodological Answer : Multi-step organic synthesis is typically used, involving condensation reactions between benzyl-piperidine precursors and substituted imidazolones. Key steps include:
- Piperidine functionalization : Alkylation or amination of 1-benzyl-4-piperidone to introduce reactive groups.
- Imidazolone formation : Cyclization of urea derivatives or condensation of amidines with α-keto esters under acidic or basic conditions.
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, as demonstrated in analogous imidazole syntheses .
- Characterization : Post-synthesis purification via column chromatography and validation using HPLC (>95% purity).
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and piperidine/imidazolone ring conformations. For example, coupling constants in 1H NMR can distinguish axial/equatorial substituents on the piperidine ring .
- FTIR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) in the imidazolone core.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Key steps include:
- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : SHELXL software for refining atomic positions and thermal parameters, ensuring R-factors < 0.05 .
- Validation : ORTEP-3 for visualizing thermal ellipsoids and confirming bond angles/geometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR data when characterizing this compound?
- Methodological Answer :
- Computational modeling : Use density functional theory (DFT) tools (e.g., Gaussian) to simulate NMR chemical shifts. Compare with experimental data to identify conformational mismatches .
- Solvent effects : Account for solvent polarity in simulations (e.g., DMSO vs. CDCl3) using implicit solvent models.
- Dynamic effects : Perform variable-temperature NMR to detect restricted rotation or tautomerism in the imidazolone ring .
Q. What strategies are effective in optimizing the yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions via response surface methodology .
- Microwave-assisted synthesis : Reduce reaction time and improve yield by enhancing reaction kinetics under controlled microwave irradiation .
- Catalyst recycling : Immobilize transition-metal catalysts on silica supports to minimize waste and cost .
Q. How can molecular docking studies be utilized to hypothesize the biological targets of this compound?
- Methodological Answer :
- Target selection : Prioritize receptors (e.g., GPCRs, kinases) based on structural analogs (e.g., benzimidazole derivatives with piperidine motifs) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with the imidazolone carbonyl and π-π stacking with the benzyl group .
- Validation : Compare docking scores with known inhibitors and validate via in vitro assays (e.g., enzyme inhibition assays) .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility assays : Use standardized protocols (e.g., shake-flask method) to measure solubility in DMSO, water, and ethanol.
- Molecular dynamics (MD) simulations : Predict solvation free energy to explain discrepancies (e.g., aggregation in aqueous solutions) .
- Co-solvency studies : Explore PEG-400 or cyclodextrin derivatives to enhance aqueous solubility for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
